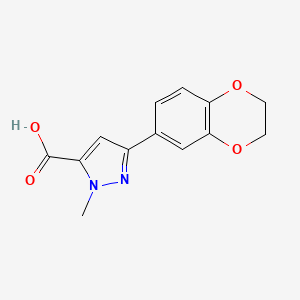
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1{H}-pyrazole-5-carboxylic acid
Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1{H}-pyrazole-5-carboxylic acid is an organic compound that features a benzodioxin ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-
Biological Activity
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1{H}-pyrazole-5-carboxylic acid (CAS: 1177272-78-4) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- IUPAC Name : 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Molecular Formula : C13H12N2O4
- Molecular Weight : 260.25 g/mol
- Purity : 95%
Biological Activity Overview
The biological activity of pyrazole derivatives has been extensively studied, revealing a wide range of pharmacological effects. The specific compound exhibits several key activities:
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives can significantly inhibit inflammatory mediators. For instance, compounds similar to this compound have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone .
2. Antimicrobial Activity
Studies indicate that pyrazole derivatives possess antimicrobial properties against various bacterial strains. For example, modifications of the pyrazole structure have led to compounds effective against E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of specific functional groups appears crucial for enhancing antimicrobial efficacy .
3. Anticancer Potential
Compounds with a pyrazole nucleus have been explored for their anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound may exert its anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines.
- Antimicrobial Mechanism : The exact mechanism is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antimicrobial | Effective against E. coli, S. aureus, etc. | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Notable Research Findings
- A study demonstrated that pyrazole derivatives could reduce inflammation markers by up to 85% compared to control groups.
- Another investigation highlighted the antimicrobial potency of a related pyrazole derivative against resistant strains, showcasing its potential in treating infections where conventional antibiotics fail .
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-15-10(13(16)17)7-9(14-15)8-2-3-11-12(6-8)19-5-4-18-11/h2-3,6-7H,4-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQYMGJAVDKVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=C(C=C2)OCCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















